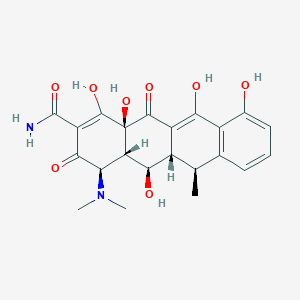

4epi-6epi Doxycycline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4epi-6epi Doxycycline is a tetracycline antibiotic that has demonstrated potential in both clinical and scientific settings. It is a derivative of doxycycline, which is widely used to treat various bacterial infections. Unlike doxycycline, this compound lacks antibiotic activity, making it a valuable tool in research applications where the antibiotic properties of doxycycline might interfere with experimental outcomes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4epi-6epi Doxycycline involves the epimerization of doxycycline. This process can be achieved through various synthetic routes, including the use of specific reagents and conditions that promote the formation of the desired epimer. One common method involves the use of acidic or basic conditions to induce epimerization at specific carbon atoms in the doxycycline molecule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: 4epi-6epi Doxycycline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific research applications or to study its chemical properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs with altered chemical properties .

Applications De Recherche Scientifique

Antimicrobial Applications

4epi-6epi Doxycycline demonstrates significant antibacterial activity, particularly against resistant strains of bacteria. It is effective in treating infections caused by:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Neisseria gonorrhoeae

- Intracellular pathogens : Chlamydia trachomatis, Mycoplasma pneumoniae

Table 1: Antimicrobial Efficacy of this compound

| Bacteria | Sensitivity | Reference |

|---|---|---|

| Staphylococcus aureus | Sensitive | |

| Escherichia coli | Sensitive | |

| Neisseria gonorrhoeae | Sensitive | |

| Chlamydia trachomatis | Sensitive |

Postexposure Prophylaxis for STIs

Recent clinical trials have highlighted the role of this compound in postexposure prophylaxis (PEP) against sexually transmitted infections (STIs). Studies indicate that administration of doxycycline can significantly reduce the incidence of STIs such as syphilis, chlamydia, and gonorrhea.

Case Study: The IPERGAY Study

In the IPERGAY study, participants who received a single dose of doxycycline within 72 hours after potential exposure exhibited a reduction in STI incidence by approximately 70% for chlamydia and syphilis compared to controls .

Wound Healing Applications

Doxycycline and its derivatives have also been investigated for their effects on wound healing. Research indicates that this compound may enhance wound healing through the modulation of inflammatory responses.

Table 2: Effects of this compound on Wound Healing

| Study | Outcome Measure | Result |

|---|---|---|

| Animal Model Study | Days to complete healing | Reduced by 1.73 days compared to control |

| Cytokine Levels | IL-1β, IL-6, MMP-8, MMP-9 | Significant reduction observed |

Cancer Research

Emerging studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation and invasion in certain cancer types. This potential has led to investigations into its use as an adjunct therapy in oncology.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that doxycycline can inhibit the growth of specific cancer cell lines, suggesting that its derivatives may also be effective in similar contexts .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Clinical trials have reported a low incidence of adverse effects compared to traditional tetracyclines, making it a promising candidate for various therapeutic uses .

Mécanisme D'action

The mechanism of action of 4epi-6epi Doxycycline involves its interaction with molecular targets and pathways similar to those of doxycycline. due to its lack of antibiotic activity, it does not inhibit bacterial protein synthesis. Instead, it may be used to modulate gene expression in research settings. The compound can bind to specific regulatory proteins, influencing their activity and thereby affecting gene expression .

Comparaison Avec Des Composés Similaires

Doxycycline: A widely used antibiotic with broad-spectrum activity against various bacterial infections.

4-Epidoxycycline: Another epimer of doxycycline, used in research to control gene expression without the antibiotic effects.

6-epi-Doxycycline: A related compound with similar chemical properties but different biological activity.

Uniqueness: 4epi-6epi Doxycycline is unique in its lack of antibiotic activity, making it particularly valuable in research applications where the presence of antibiotic properties could confound results. Its ability to modulate gene expression without affecting bacterial growth sets it apart from other tetracycline derivatives .

Activité Biologique

4epi-6epi Doxycycline is a derivative of doxycycline, a well-known tetracycline antibiotic. It shares many pharmacological properties with its parent compound, including broad-spectrum antibacterial activity and anti-inflammatory effects. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical applications, and relevant case studies.

Doxycycline and its derivatives, including this compound, exert their antibacterial effects primarily through the inhibition of protein synthesis in bacteria. Specifically, they bind to the 30S ribosomal subunit , preventing the attachment of aminoacyl-tRNA to the ribosome's acceptor site. This action disrupts the elongation phase of protein synthesis, ultimately leading to bacterial cell death .

Additionally, doxycycline derivatives exhibit anti-inflammatory properties by inhibiting nitric oxide synthase and preventing leukocyte movement during inflammatory responses. This dual action makes them effective not only as antibiotics but also in treating conditions characterized by excessive inflammation .

Antimicrobial Spectrum

This compound demonstrates activity against a wide range of pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Neisseria gonorrhoeae

- Atypical organisms : Chlamydia trachomatis, Mycoplasma pneumoniae

This broad spectrum makes it suitable for treating various infections such as respiratory tract infections, sexually transmitted infections (STIs), and skin infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant in clinical settings. By inhibiting leukocyte migration and reducing nitric oxide production, it can be beneficial in managing conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .

Use in COVID-19 Therapy

Recent studies have explored the use of doxycycline derivatives in treating COVID-19. In several case studies involving patients with confirmed SARS-CoV-2 infections, treatment with doxycycline led to significant clinical improvements. For instance:

- Case Study 1 : A 34-year-old male exhibited improved oxygen saturation and resolution of symptoms after initiating doxycycline therapy at a dose of 200 mg for five days .

- Case Study 2 : An 83-year-old male with multiple comorbidities showed symptom resolution within five days of starting doxycycline treatment .

These cases suggest that doxycycline may play a role in managing viral infections by mitigating secondary bacterial infections or inflammatory responses.

Prophylactic Use in STIs

Doxycycline has been studied for its prophylactic use against STIs. A meta-analysis indicated that administering a single dose of doxycycline post-exposure significantly reduced the incidence of chlamydia and syphilis among high-risk populations. For example:

| Infection Type | Reduction Rate (Adjusted HR) |

|---|---|

| Chlamydia | 0.11 (95% CI: 0.04–0.30) |

| Syphilis | 0.21 (95% CI: 0.09–0.47) |

| Gonorrhea | 0.49 (95% CI: 0.32–0.76) |

These findings highlight the potential for doxycycline as a preventive measure in sexually active populations at high risk for STIs .

Structure-Activity Relationship

Research has shown that modifications to the tetracycline structure can enhance antibacterial activity against resistant strains. For instance, certain derivatives exhibit improved efficacy against bacteria expressing resistance mechanisms such as efflux pumps or ribosomal protection .

Resistance Concerns

Despite its efficacy, concerns regarding antibiotic resistance associated with doxycycline use persist. Studies indicate that while prophylactic use may reduce STI incidence, it could also contribute to increased antimicrobial resistance (AMR) if not managed carefully .

Propriétés

IUPAC Name |

(4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-ACUBJMGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C(=O)C(=C([C@@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.